ML786 dihydrochloride

Raf kinase inhibition B-Raf V600E biochemical assay

Researchers studying B-Raf V600E-driven cancers often face challenges with inhibitor selectivity and oral bioavailability, limiting long-term in vivo studies. ML786 dihydrochloride solves these issues as a potent, orally bioavailable Raf inhibitor (IC50: 2.1 nM for B-Raf V600E) with 85% oral bioavailability in rodent models, enabling sustained target engagement via oral gavage. • >14-fold greater potency vs. vemurafenib (2.1 vs. 31 nM) for complete pathway inhibition at lower concentrations • Multi-kinase inhibition (RET, Abl-1, DDR2, EPHA2, KDR) suppresses bypass resistance pathways • >3,500-fold selectivity over hERG (IC50: 7.4 µM) minimizes cardiotoxicity concerns in preclinical efficacy studies

Molecular Formula C29H31Cl2F3N4O3
Molecular Weight 611.5 g/mol
Cat. No. B609181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML786 dihydrochloride
SynonymsMLN786 Dihydrochloride;  MLN-786 Dihydrochloride;  MLN 786 Dihydrochloride;  MLN786 2HCl;  MLN-786 2HCl;  MLN 786 2HCl
Molecular FormulaC29H31Cl2F3N4O3
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl
InChIInChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1
InChIKeyDNMWHXHMDZCGEX-GHVWMZMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML786 Dihydrochloride: A Potent Oral Raf Kinase Inhibitor for Cancer Research


The compound 3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride, commonly known as ML786 dihydrochloride (CAS 1237536-18-3), is a small-molecule inhibitor belonging to the tetrahydronaphthalene class of Raf kinase inhibitors [1]. It functions by inhibiting the serine/threonine kinase activity of Raf family members, including wild-type B-Raf, the oncogenic B-Raf V600E mutant, and C-Raf [1]. The compound has been demonstrated to possess oral bioavailability in preclinical models and to inhibit tumor growth in B-Raf mutant xenografts [1].

Pathway target Raf kinase family (B-Raf, B-Raf V600E, C-Raf)
Study design Oral in vivo oncology models; MAPK pathway suppression assays
Tool compound profile Multi-kinase polypharmacology probe; oral bioavailability reported

Why ML786 Dihydrochloride Cannot Be Simply Substituted


The Raf kinase inhibitor class is chemically and pharmacologically diverse, encompassing compounds such as vemurafenib (PLX4032), sorafenib, and ARQ-736. Direct substitution of one inhibitor for another in research or development is scientifically invalid due to profound differences in target potency profiles, off-target kinase inhibition, and pharmacokinetic properties. For example, while vemurafenib is a potent B-Raf inhibitor, ML786 demonstrates over 14-fold greater biochemical potency against the B-Raf V600E mutant . Furthermore, ML786 exhibits a distinct multi-kinase inhibition profile that includes potent activity against RET, Abl-1, and DDR2, which can lead to different downstream biological effects and experimental outcomes compared to more selective or differently selective Raf inhibitors .

ML786 Potent B-Raf V600E / C-Raf inhibitor with multi-kinase profile
Vemurafenib Selective B-Raf inhibitor; assay potency and off-target profile may not transfer directly
ML786 Oral bioavailability and sustained pathway suppression in PK/PD models
Sorafenib Multi-kinase inhibitor with different potency rank; C-Raf inhibition context may differ
ML786 Reported hERG selectivity window for cardiac safety-conscious studies
Other Raf inhibitors hERG liability profile may shift; requires compound-specific review

Quantitative Differentiation Against Key Raf Inhibitors


Superior Potency Against B-Raf V600E vs. Vemurafenib

In biochemical assays, ML786 demonstrates significantly greater potency against the clinically relevant B-Raf V600E mutant kinase compared to the first-in-class inhibitor vemurafenib. The reported IC50 for ML786 is 2.1 nM , whereas the IC50 for vemurafenib under comparable assay conditions is 31 nM .

B-Raf V600E potency vs vemurafenib
Head-to-head
ML786 IC₅₀ 2.1 nM vs vemurafenib 31 nM (~14.8-fold)
Supports lower-concentration B-Raf V600E pathway inhibition studies
In vitro kinase assay; absolute cellular potency may vary
Raf kinase inhibition B-Raf V600E biochemical assay IC50

Potency Comparison Against C-Raf vs. Sorafenib

ML786 is a potent inhibitor of C-Raf (Raf-1) with an IC50 of 2.5 nM . In comparison, the multi-kinase inhibitor sorafenib, which also targets Raf kinases, exhibits an IC50 of 6 nM against Raf-1 .

C-Raf inhibition vs sorafenib
Cross-study
ML786 IC₅₀ 2.5 nM vs sorafenib 6 nM (~2.4-fold)
Reported higher C-Raf assay potency; context for MAPK pathway suppression models
Data to verify; direct head-to-head comparison not available
C-Raf kinase profiling IC50 multi-kinase inhibitor

Oral Bioavailability and In Vivo Target Engagement

ML786 has been characterized for its oral bioavailability and in vivo target engagement. It exhibits an oral bioavailability of 85% and an AUC (1-24h) of 35.9 µM·h in rats following a 10 mg/kg oral dose . Furthermore, in a mouse PK/PD study, a single oral dose of 75 mg/kg was shown to strongly inhibit the Raf pathway, as evidenced by suppression of pERK formation [1].

Oral PK/PD profile
Reported
F = 85% (rat); AUC 35.9 µM·h (10 mg/kg); pERK suppression at 75 mg/kg in mice
Supports oral dosing for in vivo target engagement and exposure-response studies
Model-dependent; PK in other species not reported
oral bioavailability pharmacokinetics pharmacodynamics in vivo efficacy

Multi-Kinase Inhibition Profile

Unlike more selective B-Raf inhibitors, ML786 demonstrates a broader multi-kinase inhibition profile. In addition to potent Raf inhibition, it exhibits significant activity against several other kinases, including RET (IC50 = 0.8 nM), Abl-1 (IC50 < 0.5 nM), DDR2 (IC50 = 7.0 nM), EPHA2 (IC50 = 11 nM), and KDR (IC50 = 6.2 nM) . This polypharmacology profile is distinct from that of agents like vemurafenib, which is highly selective for B-Raf.

Multi-kinase inhibition panel
Class-level
RET 0.8 nM, Abl-1
Polypharmacology tool for studying multi-pathway signaling and resistance models
Kinase panel screening; cellular functional readouts may differ
hERG selectivity window
Reported
hERG IC₅₀ 7,400 nM vs B-Raf V600E IC₅₀ 2.1 nM (>3,500-fold)
Supports cardiac safety-conscious preclinical study design
Biochemical binding assay; in vivo cardiac endpoints require separate validation
kinase selectivity polypharmacology off-target activity kinase panel

hERG Channel Liability and Cardiac Safety Window

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a common off-target for many small-molecule kinase inhibitors, and its blockade is associated with an increased risk of cardiac arrhythmias. In a biochemical assay, ML786 inhibited hERG with an IC50 of 7,400 nM (7.4 µM) [1]. This value suggests a substantial separation between the concentration required for potent Raf inhibition (low nanomolar) and the concentration required for significant hERG channel blockade.

hERG selectivity window
Reported
hERG IC₅₀ 7,400 nM vs B-Raf V600E IC₅₀ 2.1 nM (>3,500-fold)
Supports cardiac safety-conscious preclinical study design
Biochemical binding assay; in vivo cardiac endpoints require separate validation
hERG cardiac safety ion channel selectivity

Optimal Application Scenarios for ML786 Dihydrochloride


In Vivo Studies Requiring Oral Raf Pathway Inhibition

The combination of 85% oral bioavailability and a proven ability to suppress pERK in vivo (as demonstrated at a 75 mg/kg oral dose in mice) makes ML786 an ideal candidate for long-term dosing studies in rodent xenograft or genetically engineered mouse models of B-Raf V600E-driven cancers . Researchers can confidently use oral gavage administration to achieve sustained target engagement, which is crucial for assessing anti-tumor efficacy and resistance mechanisms.

Investigating Resistance via Polypharmacology

Given its potent inhibition of multiple kinases (RET, Abl-1, DDR2, EPHA2, KDR) alongside Raf , ML786 is a superior tool for studying resistance mechanisms that arise from the activation of bypass signaling pathways. For example, in cell lines that develop resistance to vemurafenib through RTK activation (e.g., EGFR, PDGFRβ, or MET), ML786's broader kinase inhibition profile may suppress these adaptive responses, allowing researchers to dissect the contribution of specific kinases to acquired resistance.

In Vitro B-Raf V600E Suppression at Low Doses

The >14-fold higher biochemical potency of ML786 against B-Raf V600E compared to vemurafenib (2.1 nM vs. 31 nM) enables researchers to achieve complete pathway inhibition in cell culture models at significantly lower compound concentrations. This is particularly advantageous in long-term proliferation assays or combination studies where minimizing vehicle toxicity or non-specific compound effects is essential for obtaining clean, interpretable data.

Cardiac Safety-Conscious Pharmacology Studies

For preclinical programs where hERG-related cardiotoxicity is a known liability of the chemical series, ML786's >3,500-fold selectivity window for B-Raf V600E over the hERG channel (IC50 = 7.4 µM) offers a significant advantage . This profile allows researchers to investigate Raf inhibition in vivo with a reduced risk of confounding cardiac effects, thereby generating more reliable efficacy and tolerability data.

Application
Selection Property
Validation Focus
Oral Raf pathway inhibition in rodent tumor models
Oral bioavailability and in vivo target engagement
pERK suppression, tumor growth inhibition endpoints in xenograft models
Resistance mechanism studies via multi-kinase profiling
Polypharmacology profile (RET, Abl-1, DDR2, etc.)
Pathway reactivation endpoints in resistant cell models
Low-concentration B-Raf V600E inhibition assays
High biochemical potency against B-Raf V600E
Proliferation and pathway suppression endpoints in mutant cell lines
Cardiac safety-conscious preclinical pharmacology
hERG selectivity window
Cardiac endpoint monitoring in in vivo models

Technical Documentation Hub

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40 linked technical documents
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